molecular formula C15H15N3O2 B2463565 4-(cyclopropylcarbonyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide CAS No. 439095-93-9

4-(cyclopropylcarbonyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2463565
CAS No.: 439095-93-9
M. Wt: 269.304
InChI Key: IMJJIGLERUDNGQ-UHFFFAOYSA-N
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Description

4-(cyclopropylcarbonyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C15H15N3O2 and its molecular weight is 269.304. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound 4-(cyclopropylcarbonyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide belongs to a class of compounds that have been a focal point in chemical synthesis research. For instance, researchers have developed synthetic methods for similar compounds, emphasizing the multi-step nucleophilic substitution reactions and ester hydrolysis, ensuring a high yield and confirming the structure through NMR and MS spectrum analysis (Zhou et al., 2021). This methodological approach could potentially be adapted for the synthesis of this compound, providing a pathway for its synthesis and structural validation.

Antagonistic Properties and Drug Discovery

Compounds within the pyrrole-2-carboxamide class have been explored for their antagonistic properties, particularly against androgen receptors (AR). Research has indicated that introducing bulky N-alkyl groups, such as cyclohexylmethyl or benzyl groups, enhances the binding affinity for AR and inhibits the growth of androgen-dependent cells. This has implications for the potential use of this compound in drug discovery, especially in targeting androgen-dependent pathologies (Wakabayashi et al., 2008).

Antibacterial and Antifungal Applications

The pyrrole-2-carboxamide framework has been utilized in the design of novel antibacterial and antifungal agents. Compounds with this structure have shown significant minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacterial strains. This suggests the potential of this compound in contributing to the development of new antimicrobial agents (Mane et al., 2017).

Anticancer Research

Research on similar pyrrole-2-carboxamide derivatives has shown promise in anticancer applications. Studies have identified potent inhibitors of cell growth in various cancer cell lines, suggesting that the structural features of these compounds can be harnessed in cancer treatment. This positions this compound as a potential candidate for the development of anticancer agents (Dyson et al., 2014).

Properties

IUPAC Name

4-(cyclopropanecarbonyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-14(11-3-4-11)12-6-13(17-9-12)15(20)18-8-10-2-1-5-16-7-10/h1-2,5-7,9,11,17H,3-4,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJJIGLERUDNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CNC(=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821450
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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